2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

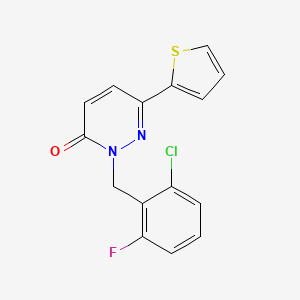

2-(2-Chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-chloro-6-fluorobenzyl group at position 2 and a thiophen-2-yl substituent at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of analogous pyridazinones typically involves nucleophilic substitution or alkylation reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are prepared via reaction with halides in the presence of potassium carbonate in acetone . The target compound likely follows a similar synthetic pathway, substituting 2-chloro-6-fluorobenzyl halide and thiophene-containing precursors.

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXYKBHGJAINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's molecular formula is with a molecular weight of approximately 304.77 g/mol. Its structure is characterized by a pyridazine core substituted with thiophene and a chloro-fluorobenzyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | This compound |

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, compounds with structural similarities have shown significant efficacy against various viruses, including HIV and herpes simplex virus (HSV).

In one study, a related compound exhibited an EC50 value of 3.98 μM against HIV type 1, suggesting that modifications to the pyridazine structure may enhance antiviral potency . The therapeutic index (CC50/EC50) was reported to be greater than 105.25, indicating a favorable safety profile.

Anticancer Activity

The compound's potential anticancer activity has also been explored. A study investigating the cytotoxic effects of pyridazine derivatives demonstrated that modifications at the 6-position significantly increased activity against cancer cell lines. The compound exhibited IC50 values in the low micromolar range against various cancer types, suggesting it may act through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Research has indicated that similar compounds can inhibit enzymes like urease and other proteases, which are critical for various biological processes. The inhibition rates were shown to correlate with structural features of the compounds, emphasizing the importance of the chloro and fluorine substituents in enhancing enzyme binding affinity .

Case Studies

- Antiviral Efficacy : A study on related pyridazine derivatives showed a reduction in viral plaques by over 69% against HSV-1 at concentrations below 10 μM, demonstrating significant antiviral activity.

- Cytotoxicity Profile : In vitro testing on human cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 5 μM against breast cancer cells, indicating strong potential for further development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential antimicrobial and anticancer properties . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, in vitro studies indicated that the compound exhibits significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Example Reaction | Conditions |

|---|---|---|

| Nucleophilic Substitution | Reaction with sodium methoxide | Polar aprotic solvent |

| Cross-Coupling | Suzuki coupling with aryl halides | Palladium catalysis |

| Oxidation | Formation of sulfoxides from thiophene rings | m-Chloroperbenzoic acid (m-CPBA) |

Materials Science

The compound's electronic properties make it suitable for developing advanced materials, particularly in the field of organic electronics. Its thiophene moiety contributes to charge transport properties, which are essential in organic photovoltaic devices and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Substituents : The 2-chloro-6-fluorobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and receptor-binding affinity compared to dichlorobenzyl (e.g., ) or unsubstituted analogs .

Heterocyclic Substituents : The thiophen-2-yl group (sulfur-containing) at position 6 may improve lipophilicity and membrane permeability relative to oxygen-containing furan analogs (e.g., ) or phenyl derivatives . Thiophene’s larger atomic radius could also facilitate π-π stacking interactions in biological targets.

Biological Activity Trends: Compounds with halogenated benzyl groups (e.g., dichloro, chloro-fluoro) often show enhanced antimicrobial and antifungal activities compared to non-halogenated derivatives .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Metabolic Stability: Fluorine atoms in the benzyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated derivatives .

Research Findings and Implications

- Antimicrobial Potential: Pyridazinones with halogenated benzyl groups (e.g., 3,4-dichloro in ) exhibit moderate to potent antifungal and antibacterial activity . The target compound’s chloro-fluoro-thiophene combination may further enhance these effects.

- Structural Uniqueness : The simultaneous presence of chloro, fluoro, and thiophene groups distinguishes this compound from derivatives in , warranting further exploration in drug discovery pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.